5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane
Description
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane is a strained spirocyclic compound featuring a cyclopropane fused to an epoxide-containing oxaspiro framework. Its synthesis typically involves palladium-catalyzed cross-coupling of bicyclo[1.1.0]butane (BCB) carbinolate intermediates with aryl triflates (e.g., phenyl triflate), yielding spirocycles in high efficiency (Scheme 2C, ). The compound’s strain energy (−56 kcal mol⁻¹) is comparable to its hydrocarbon analogue spiro[2.3]hexane but lower than BCB (−66 kcal mol⁻¹), enabling controlled reactivity in ring-opening reactions for drug synthesis . Over 20 patents in the last 15 years utilize such reactions to introduce hydroxy-substituted cyclobutyl motifs into bioactive molecules .
Properties
IUPAC Name |
5-(4-methylphenyl)-1-oxaspiro[2.3]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-12(7-11)8-13-12/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXYFSZCMIVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3(C2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane typically involves the following steps:
Formation of the Spiro Compound: The spiro structure can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a reaction between a 4-methylphenyl-substituted epoxide and a cyclopropane derivative under acidic or basic conditions can yield the desired spiro compound.
Optimization of Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product. Common solvents include dichloromethane and toluene, while catalysts like Lewis acids (e.g., BF3) or bases (e.g., NaOH) can be employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxane ring, potentially converting it into a more saturated structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of more saturated spiro compounds.
Substitution: Formation of halogenated derivatives like 4-bromo-5-(4-methylphenyl)-1-oxaspiro[2.3]hexane.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving spiro compounds.
Medicine:
Drug Development: The unique structure of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane makes it a potential candidate for drug discovery, particularly in the design of molecules with specific biological activities.
Industry:
Material Science: The compound can be utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The phenyl group can engage in π-π interactions, while the oxane ring can participate in hydrogen bonding or dipole-dipole interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Strain Energy and Structural Analogues
Strain energy is a critical factor influencing reactivity. Key comparisons include:
The 4-methylphenyl substituent in 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane enhances steric bulk and modulates electronic properties, improving selectivity in nucleophilic ring-opening reactions compared to unsubstituted analogues .
Comparison with Larger Spirocycles
Larger spirocycles exhibit reduced strain and distinct applications:
1-Oxaspiro[4.5]deca-6,9-dione Derivatives
Compounds like N-((3S)-3-{[(4-Methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dion-2,8-dien-7-yl) acetamide (melting point: 173–174°C, [α]D = +92.8°) and its benzamide analogue (melting point: 174–175°C, [α]D = +112.0°) feature a larger spiro[4.5] system. Their synthesis employs PIFA-mediated spirocyclization, yielding stereochemically complex structures for antimicrobial and anticancer research . The reduced strain (compared to spiro[2.3]) allows for stability but limits ring-opening utility.
1-Oxaspiro[4.4]nonan-4-one
Isolated from Lagenaria siceraria fruits, this natural spirocycle lacks synthetic versatility but highlights the biological relevance of spiro motifs .
Heteroatom-Modified Spirocycles
Incorporation of nitrogen or additional oxygen alters properties:
The nitrogen in 5-azaspiro[2.3]hexane increases polarity and hydrogen-bonding capacity, making it suitable for salt formation (e.g., ethanedioate) but requiring careful handling due to toxicity risks .
Functionalized Analogues in Medicinal Chemistry
While this compound is prized for its 3D cyclobutyl motifs, non-spiro compounds like 5-(4-methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines leverage aromaticity for kinase inhibition. These derivatives lack strain-driven reactivity but excel in planar binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
